Esculentin-2-OG3 antimicrobial peptide
Description
Esculentin-2-OG3 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of amphibians, particularly the Rana esculenta (edible frog) species. These peptides are part of the host defense mechanism, exhibiting broad-spectrum activity against bacteria, fungi, and protozoa. Structurally, Esculentin-2-OG3 belongs to the esculentin family, characterized by a linear α-helical conformation in membrane-mimetic environments and a conserved disulfide bridge at the C-terminal in some variants .
Key features of Esculentin-2-OG3 include:
- Sequence: A 46-residue peptide with a high proportion of hydrophobic and positively charged amino acids, facilitating membrane interaction.
- Mechanism of Action: Primarily disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis. It also demonstrates intracellular targets, such as inhibition of protein synthesis in Pseudomonas aeruginosa .
- Antimicrobial Spectrum: Effective against Gram-negative bacteria (e.g., P. aeruginosa, E. coli), fungi (Candida albicans), and biofilm-forming pathogens .
- Therapeutic Potential: Lower hemolytic activity compared to other AMPs, making it a candidate for clinical development .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IKDAAKLIGKTVAKEAGKTGLELMACKITNQC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Peptides
Structural and Functional Comparison
The esculentin family shares homology with other amphibian AMPs, such as brevinins and ocellatins. Below is a comparative analysis of Esculentin-2-OG3 with key analogs and unrelated AMPs:
Table 1: Comparative Overview of Esculentin-2-OG3 and Similar AMPs
Key Findings:
Structural Diversity :
- Esculentin-2-OG3 and brevinin-2ED both feature disulfide bridges, enhancing stability against proteolytic degradation compared to linear peptides like ocellatin-1 .
- Esculentin-1a(1–21)NH2, a truncated analog, lacks the C-terminal disulfide bridge but retains potent anti-biofilm activity due to its α-helical conformation .
Activity and Selectivity :
- Esculentin-2-OG3 exhibits superior biofilm inhibition compared to brevinin-2ED and LL-37, likely due to its ability to penetrate extracellular polymeric substances .
- Hemolytic activity (HC50) correlates with hydrophobicity: ocellatin-1 and LL-37 show higher toxicity (>3-fold) than Esculentin-2-OG3 .
Mechanistic Nuances :
Optimization Strategies and Clinical Relevance
Recent studies highlight engineering approaches to improve Esculentin-2-OG3 derivatives:
- Amino Acid Substitution: Replacing glycine with D-amino acids in Esculentin-1a(1–21)NH2 reduced proteolytic degradation while maintaining antimicrobial efficacy .
- Nanoparticle Conjugation: Gold nanoparticle conjugation of Esculentin-1a(1–21)NH2 enhanced stability and reduced cytotoxicity (HC50 increased from 160 μM to >300 μM) .
- pH-Dependent Activity : Linearized esculentin-2EM (a close homolog) showed optimal activity at alkaline pH, suggesting environment-specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
